molecular formula C13H13NO6S B2641130 Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate CAS No. 730951-32-3

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate

Cat. No.: B2641130
CAS No.: 730951-32-3
M. Wt: 311.31
InChI Key: BZENDRQFWGLDRW-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate is a heterocyclic organic compound characterized by a fused benzothiazole ring system with three sulfonyl oxygen atoms (1,1,3-trioxo group) and an ethyl ester-substituted β-ketobutanoate side chain. The 1,2-benzothiazol-2-yl moiety confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications . Its structure has been elucidated via crystallographic methods, with software such as SHELXL and ORTEP-3 employed for refinement and visualization . The compound’s synthesis typically involves coupling reactions between benzothiazole derivatives and activated esters, though detailed synthetic protocols remain proprietary among suppliers .

Properties

IUPAC Name

ethyl 3-oxo-4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6S/c1-2-20-12(16)7-9(15)8-14-13(17)10-5-3-4-6-11(10)21(14,18)19/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZENDRQFWGLDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate typically involves the condensation of ethyl acetoacetate with 2-aminobenzenesulfonamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate exhibits antimicrobial properties that can be utilized in drug formulation. Its derivatives are being researched for their effectiveness against various bacterial and fungal strains.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole compounds showed significant antibacterial activity against Staphylococcus aureus. The ethyl ester form exhibited enhanced solubility and bioavailability compared to other forms .

Agricultural Applications

The compound's efficacy as a pesticide or fungicide is noteworthy. Its ability to inhibit microbial growth makes it a candidate for agricultural formulations aimed at protecting crops from pathogens.

Data Table: Efficacy of Ethyl 3-oxo Compounds in Agriculture

Compound NameApplicationTarget OrganismEfficacy (%)
Ethyl 3-oxo-4-(1,1,3-trioxo)butanoateFungicideFusarium spp.85%
Ethyl 3-oxo-benzothiazoleHerbicideAmaranthus retroflexus75%
Benzothiazole DerivativeInsecticideAphis gossypii90%

Material Science Applications

In material science, the compound is being explored for its potential use as a preservative in water-based products. Its antimicrobial properties can help prolong the shelf life of adhesives, paints, and coatings.

Case Study: Industrial Preservation

Research conducted by the Environmental Protection Agency highlighted the use of benzothiazole derivatives in industrial applications as preservatives for water-based adhesives and paints. The study found that these compounds significantly reduced microbial contamination over extended periods .

Toxicological Studies

While the compound shows promise in various applications, its safety profile must be considered. Toxicological studies indicate that it may pose risks to aquatic life and human health if not handled properly.

Data Table: Toxicity Profile

EndpointValue
Acute ToxicityVery toxic to aquatic life
Skin IrritationSevere skin burns
Eye DamageCauses serious eye damage

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate

  • Structure: Differs in the ester group (methyl vs. ethyl) and side-chain length (acetate vs. β-ketobutanoate).
  • Crystallography: Forms a monoclinic polymorph (space group P2₁/c) with distinct hydrogen-bonding networks compared to the ethyl derivative .
  • Reactivity : The shorter acetate chain reduces steric hindrance, enhancing electrophilic substitution at the benzothiazole ring.

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide

  • Structure : Replaces the ethyl ester with a 4-hydroxyphenyl acetamide group.
  • Solubility: Increased hydrophilicity due to the phenolic hydroxyl group, contrasting with the lipophilic ethyl ester .

Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate

  • Structure : Shares the ethyl β-ketoester group but lacks the benzothiazole ring.
  • Applications : Used as a precursor in fluorinated drug synthesis, highlighting the critical role of the benzothiazole moiety in conferring target specificity .

Physicochemical and Functional Comparison

Property Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate Methyl Acetate Analog N-(4-Hydroxyphenyl) Acetamide
Molecular Weight (g/mol) 313.31 255.27 318.33
Melting Point (°C) Not reported 145–147 192–194
LogP (Predicted) 1.8 1.2 0.9
Biological Activity Underexplored None reported COX-2 inhibition (IC₅₀ = 12 μM)

Biological Activity

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Synthesis

The compound has the molecular formula C13H13NO6SC_{13}H_{13}NO_6S and features a unique structure that includes a benzothiazole ring fused with a butanoate ester. The synthesis typically involves the condensation of ethyl acetoacetate with 2-aminobenzenesulfonamide under acidic conditions, leading to the formation of the benzothiazole ring through cyclization .

This compound exhibits its biological activity primarily through enzyme inhibition. The compound interacts with specific enzymes by binding to their active sites, thereby blocking substrate access and disrupting various biochemical pathways .

Key Mechanisms Include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory responses and microbial metabolism.
  • Antimicrobial Activity : Preliminary studies have shown potential antibacterial and antifungal properties associated with derivatives of benzothiazole compounds .

Antimicrobial Properties

Research indicates that derivatives of benzothiazole exhibit significant antibacterial and antifungal activities. This compound is being investigated for similar effects. For example:

  • Bacterial Inhibition : Studies have shown that related compounds effectively inhibit growth in various bacterial strains.
  • Fungal Inhibition : The compound's structure suggests potential efficacy against fungal pathogens as well .

Anti-inflammatory Effects

The compound's ability to inhibit certain enzymes may also translate into anti-inflammatory effects. Research on similar benzothiazole derivatives has indicated their role in modulating inflammatory pathways .

Case Studies

  • Antibacterial Activity : A study conducted by Taubert et al. (2002) demonstrated that benzisothiazolone derivatives possess high antibacterial activity against common pathogens. The structure of this compound suggests it may exhibit similar properties .
  • Enzyme Inhibition : Research highlighted the inhibitory effects of related compounds on macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammation. This suggests that this compound may also function as an MIF inhibitor .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Ethyl 3-oxo-4-(1,1,3-trioxo...C₁₃H₁₃NO₆SAntibacterial, anti-inflammatory
Methyl 2-(1,1,3-trioxo...C₁₂H₁₁NO₅SAntimicrobial
3-Oxo-4-(1,1,3-trioxo...C₁₃H₁₃NO₄SEnzyme inhibition

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate, and how is purity ensured?

Methodological Answer:
The compound is typically synthesized via condensation reactions involving benzothiazolone derivatives and activated esters. A general protocol involves refluxing precursors (e.g., substituted benzothiazolones) with ethyl acetoacetate or similar keto-esters in ethanol or 1,4-dioxane, catalyzed by glacial acetic acid. Post-reaction, solvents are evaporated under reduced pressure, and the crude product is recrystallized from chloroform or ethanol to isolate pure crystals . Purity is validated using thin-layer chromatography (TLC), melting point analysis, and spectroscopic techniques (NMR, IR). For structural confirmation, single-crystal X-ray diffraction (SCXRD) is employed .

Advanced: How can researchers resolve crystallographic data discrepancies caused by polymorphic forms of this compound?

Methodological Answer:
Polymorphism can lead to variations in unit cell parameters or intermolecular interactions. To address discrepancies:

Refinement Tools: Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement and occupancy .

Comparative Analysis: Compare experimental data (e.g., dihedral angles, hydrogen-bonding networks) with reported polymorphs. For example, highlights a monoclinic polymorph with distinct C–H···O interactions versus a triclinic form .

Validation Software: Employ WinGX to cross-validate data and generate ORTEP-3 diagrams for visual comparison of molecular packing .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the presence of ester carbonyls (δ ~165–175 ppm) and benzothiazolone sulfonyl groups (δ ~120–130 ppm for aromatic protons) .
  • IR Spectroscopy: Key peaks include ν(C=O) at ~1700–1750 cm1^{-1} and ν(SO2_2) at ~1150–1300 cm1^{-1} .
  • SCXRD: Data collection at low temperatures (e.g., 230 K) minimizes thermal motion artifacts. SHELXTL or OLEX2 interfaces are used for structure solution and refinement, with R-factors < 0.05 indicating high accuracy .

Advanced: How can synthetic yields be optimized during scale-up from milligram to gram quantities?

Methodological Answer:

  • Solvent Selection: Use high-boiling solvents (e.g., 1,4-dioxane) to ensure prolonged reflux without rapid evaporation .
  • Catalyst Optimization: Increase glacial acetic acid concentration (5–10 drops per mmol) to accelerate condensation kinetics .
  • Crystallization Control: Slow evaporation at 313 K in chloroform promotes large, high-purity crystals, reducing the need for repeated recrystallization .
  • Stoichiometry Adjustments: Slight excess (1.1–1.2 equiv) of the keto-ester precursor mitigates side reactions .

Basic: What software tools are essential for solving and visualizing the crystal structure of this compound?

Methodological Answer:

  • Structure Solution: SHELXS-97 for phase determination via direct methods .
  • Refinement: SHELXL-97 for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
  • Visualization: ORTEP-3 (via WinGX) generates thermal ellipsoid plots, while Mercury software analyzes packing diagrams and hydrogen-bonding networks .

Advanced: How should researchers address unexpected byproducts during synthesis, and what analytical workflows are recommended?

Methodological Answer:

  • Byproduct Identification:
    • HPLC-MS: Detect and quantify impurities using reverse-phase chromatography coupled with mass spectrometry.
    • SCXRD: If crystalline, compare unit cell parameters with known byproducts (e.g., ’s polymorphic forms) .
  • Mitigation Strategies:
    • Adjust reaction time (e.g., overnight stirring vs. 4-hour reflux) to minimize decomposition .
    • Introduce gradient recrystallization (e.g., ethanol/water mixtures) to isolate the target compound .

Basic: What intermolecular interactions stabilize the crystal lattice of this compound?

Methodological Answer:
SCXRD analyses reveal:

  • Hydrogen Bonding: C–H···O interactions between the ester carbonyl and benzothiazolone sulfonyl groups (distance: ~3.2–3.4 Å) .
  • Van der Waals Forces: Stacking of aromatic rings (π-π interactions) with centroid distances of ~3.9 Å .

Advanced: How can computational modeling complement experimental data in studying this compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic attack on the keto-ester) .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging known benzothiazolone pharmacophores .

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